JPH203

Vue d'ensemble

Description

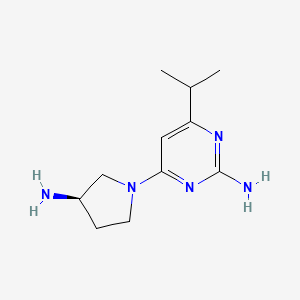

Nanvuranlat, également connu sous son code de développement JPH203, est un nouveau composé de faible poids moléculaire qui inhibe sélectivement le transporteur d'acides aminés de type L 1 (LAT1). LAT1 est fortement exprimé dans diverses cellules cancéreuses, ce qui en fait une cible prometteuse pour la thérapie anticancéreuse. Nanvuranlat a montré un potentiel significatif dans le traitement des cancers des voies biliaires avancés et réfractaires, y compris le cholangiocarcinome extrahépatique et le cancer de la vésicule biliaire .

Applications De Recherche Scientifique

Nanvuranlat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Nanvuranlat is used as a model compound to study the inhibition of amino acid transporters and their role in cellular metabolism.

Biology: It is used to investigate the role of LAT1 in cancer cell proliferation and survival. .

Medicine: Nanvuranlat has shown promising results in clinical trials for the treatment of advanced and refractory biliary tract cancers. .

Industry: Nanvuranlat is being explored for its potential use in the development of targeted cancer therapies. .

Mécanisme D'action

Target of Action

JPH203, also known as KYT-0353 or this compound free base, is a potent and specific inhibitor of the L-type amino acid transporter protein 1 (LAT1) . LAT1, also known as SLC7A5, is a membrane transporter for essential amino acids (EAA) such as leucine and phenylalanine . It is overexpressed in a variety of human neoplasms, including thyroid cancer .

Mode of Action

This compound inhibits the cellular uptake of leucine by binding to LAT1 . This inhibition blocks the transport of large neutral amino acids into cancer cells . LAT1 functions in a sodium-independent manner and exchanges glutamine for substrate EAA .

Biochemical Pathways

The inhibition of LAT1 by this compound affects the mTORC1 signaling pathway . mTORC1 is a key regulator of cell growth and proliferation, and its activity is dependent on the availability of essential amino acids. By blocking the transport of these amino acids into the cell, this compound effectively reduces mTORC1 signaling and, consequently, cell proliferation .

Result of Action

This compound has shown promising results in both in vitro and in vivo studies. In vitro, it reduces proliferation in human thyroid cancer cell lines . In vivo, this compound treatment induced thyroid tumor growth arrest in a fully immunocompetent mouse model of thyroid cancer . Furthermore, it has been shown to have a dramatic inhibition of leucine uptake and cell growth in human colon cancer cells, human oral cancer cells, and leukemic cells .

Action Environment

The efficacy of this compound may be influenced by the N-acetyltransferase 2 phenotype. In a clinical study, disease control was more common for the non-rapid phenotype (50% vs. 12.5%) . This suggests that genetic factors may influence the safety and efficacy of this compound. Additionally, the tumor microenvironment, which is rich in nutrients such as essential amino acids, may also play a role in the effectiveness of this compound .

Analyse Biochimique

Biochemical Properties

JPH203 inhibits the transport of large neutral amino acids into cancer cells by selectively blocking LAT1 . This inhibition disrupts the amino acid homeostasis in cancer cells, leading to nutrient starvation and eventually cell death . This compound interacts with LAT1, a protein that is overexpressed in various types of cancer cells .

Cellular Effects

This compound has been shown to reduce proliferation and mTORC1 signaling in human thyroid cancer cell lines . It also decreases intracellular levels of LAT1 substrates, including essential amino acids, in biliary tract cancer (BTC) cell lines . This disruption of amino acid homeostasis leads to a decrease in cell growth and an increase in apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of LAT1’s transport activity . This compound binds within the traditional substrate-binding pocket of LAT1, inhibiting the transport of large neutral amino acids across the cell membrane . This inhibition disrupts the amino acid homeostasis within the cell, leading to nutrient starvation and eventually cell death .

Temporal Effects in Laboratory Settings

This compound treatment has been shown to immediately and drastically decrease intracellular levels of LAT1 substrates in BTC cell lines . Over time, some of these amino acid levels partially recover, suggesting a cellular compensatory response .

Dosage Effects in Animal Models

In animal models, daily intravenous administration of this compound significantly inhibited tumor growth in a dose-dependent manner . The study found that this compound was well-tolerated and provided promising activity against BTC .

Metabolic Pathways

This compound predominantly metabolizes into N-acetyl-JPH203 by N-acetyltransferase 2 (NAT2) in liver cells . This metabolite is then passively excreted in bile .

Transport and Distribution

This compound is administered intravenously and is taken up via organic anion transporters into liver cells . Here, it is predominantly acetylated to N-acetyl-JPH203 by NAT2 and is passively excreted in bile .

Subcellular Localization

The subcellular localization of this compound is largely determined by the distribution of LAT1, the target of this compound. LAT1 is a membrane transporter, suggesting that this compound primarily localizes to the cell membrane where it interacts with LAT1 to inhibit the transport of large neutral amino acids .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Nanvuranlat est synthétisé par un processus chimique en plusieurs étapes. La synthèse implique la préparation d'un dérivé de benzoxazole, qui est ensuite couplé à un dérivé d'acide dichlorophénylpropanoïque. Les étapes clés comprennent :

Formation de dérivé de benzoxazole : Cela implique la réaction de la 2-aminophénol avec un aldéhyde approprié pour former le cycle benzoxazole.

Réaction de couplage : Le dérivé de benzoxazole est ensuite couplé à l'alcool 3,5-dichloro-4-hydroxybenzyle dans des conditions basiques pour former l'intermédiaire.

Couplage final : L'intermédiaire est ensuite couplé à l'acide 3,5-dichloro-4-hydroxyphénylpropanoïque pour former Nanvuranlat.

Méthodes de production industrielle : La production industrielle de Nanvuranlat suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre le niveau de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Nanvuranlat subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes amino et hydroxyle. Il peut également subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et des bases telles que le carbonate de potassium.

Réactions d'oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions acides ou basiques.

Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de Nanvuranlat avec différents groupes fonctionnels, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels existants .

4. Applications de la recherche scientifique

Nanvuranlat a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Nanvuranlat est utilisé comme composé modèle pour étudier l'inhibition des transporteurs d'acides aminés et leur rôle dans le métabolisme cellulaire.

Biologie : Il est utilisé pour étudier le rôle de LAT1 dans la prolifération et la survie des cellules cancéreuses. .

Médecine : Nanvuranlat a montré des résultats prometteurs dans les essais cliniques pour le traitement des cancers des voies biliaires avancés et réfractaires. .

Industrie : Nanvuranlat est exploré pour son potentiel d'utilisation dans le développement de thérapies anticancéreuses ciblées. .

5. Mécanisme d'action

Nanvuranlat exerce ses effets en inhibant sélectivement le transporteur d'acides aminés de type L 1 (LAT1). LAT1 est responsable de l'absorption des acides aminés essentiels dans les cellules cancéreuses, qui sont nécessaires à leur prolifération rapide et à leur survie. En inhibant LAT1, Nanvuranlat affame effectivement les cellules cancéreuses de ces nutriments essentiels, ce qui entraîne une réduction de la croissance cellulaire et une augmentation de la mort cellulaire .

Cibles moléculaires et voies :

Inhibition de LAT1 : Nanvuranlat se lie au transporteur LAT1, bloquant l'absorption des acides aminés essentiels tels que la leucine et la phénylalanine.

Voie mTOR : L'inhibition de LAT1 perturbe la voie de signalisation mTOR, qui est cruciale pour la croissance et la prolifération cellulaires.

Apoptose : Nanvuranlat induit l'apoptose dans les cellules cancéreuses en activant les voies pro-apoptotiques et en inhibant les voies anti-apoptotiques

Comparaison Avec Des Composés Similaires

Nanvuranlat est unique dans son inhibition sélective de LAT1, ce qui le distingue d'autres composés similaires. Certains composés similaires incluent :

BCH (acide 2-aminobicyclo[2.2.1]heptane-2-carboxylique) : Un inhibiteur non sélectif des transporteurs d'acides aminés du système L.

JPH203 : Un autre inhibiteur de LAT1 avec un mécanisme d'action similaire mais une structure chimique différente.

KMH-233 : Un inhibiteur de LAT1 avec un profil d'affinité de liaison et de sélectivité différent .

Unicité de Nanvuranlat : La forte sélectivité de Nanvuranlat pour LAT1 et sa capacité à améliorer considérablement la survie sans progression dans les essais cliniques en font un candidat prometteur pour la thérapie anticancéreuse ciblée. Sa structure chimique unique et son mécanisme d'action offrent un avantage distinct par rapport aux autres inhibiteurs de LAT1 .

Propriétés

IUPAC Name |

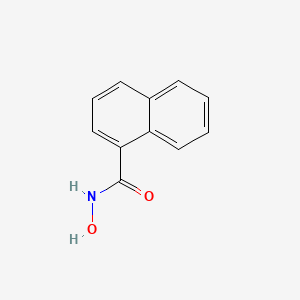

(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2N3O4/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11,26-27H2,(H,29,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRZJPQTMQZBCE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037592-40-7 | |

| Record name | JPH-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037592407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NANVURANLAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEDO9QXYZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

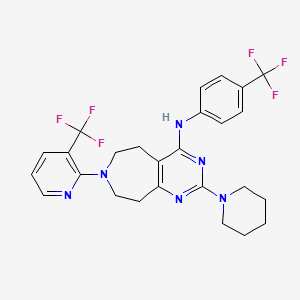

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

![2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide](/img/structure/B1673013.png)

![2-(diphenoxyphosphorylamino)ethyl-[10-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]decyl]-dimethylazanium dibromide](/img/structure/B1673021.png)

![2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide](/img/structure/B1673023.png)